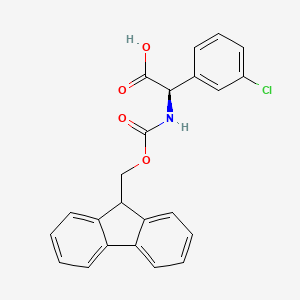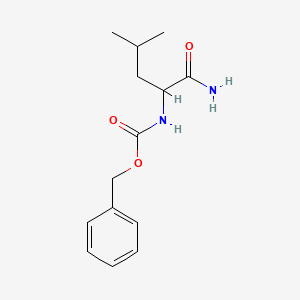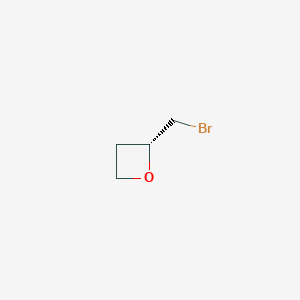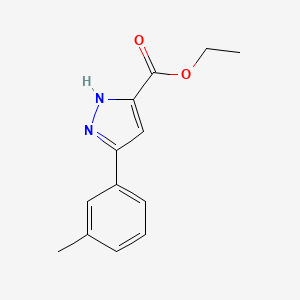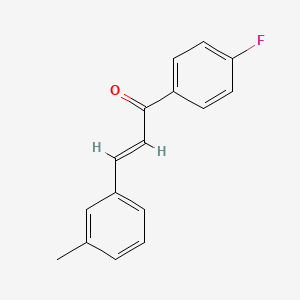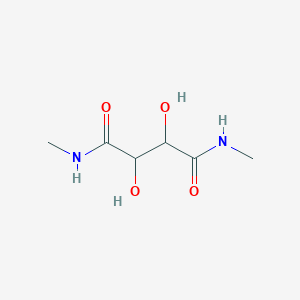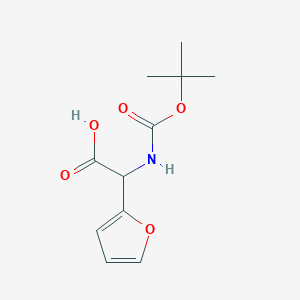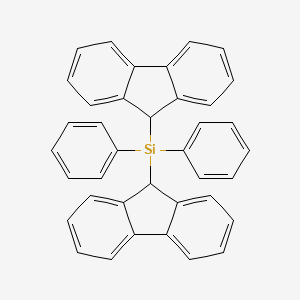
Bis(fluoren-9-yl)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(fluoren-9-yl)diphenylsilane (BFDPS) is a type of organosilicon compound that belongs to the family of fluorene-based silane compounds. It is a colorless, odorless, and non-toxic compound that is widely used in a variety of scientific research applications. BFDPS has a wide range of applications in the fields of chemistry, biology, and materials science. It is also used as a reagent in various reactions, such as cross-linking and polymerization.
Wirkmechanismus
The mechanism of action of Bis(fluoren-9-yl)diphenylsilane is based on its ability to form strong bonds with other molecules. This is due to its high reactivity and the presence of multiple reactive sites on its structure. When this compound is exposed to other molecules, it forms strong covalent bonds with them, resulting in the formation of polymers and other materials.
Biochemical and Physiological Effects
This compound is a non-toxic compound and does not have any significant biochemical or physiological effects. It is considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(fluoren-9-yl)diphenylsilane has several advantages for use in laboratory experiments. It has a low toxicity, is non-flammable, and can be used in a variety of reactions. It is also easy to handle and store. The main limitation of this compound is that it is a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of Bis(fluoren-9-yl)diphenylsilane in scientific research. It could be used as a reagent in the synthesis of new materials, such as semiconductors and optoelectronic materials. It could also be used as a catalyst in the synthesis of polymers and as a cross-linking agent in the preparation of polymers. This compound could also be used in the synthesis of organosilicon compounds and as a reagent in organic synthesis. Finally, it could be used as a reagent in the production of pharmaceuticals and other compounds.
Synthesemethoden
Bis(fluoren-9-yl)diphenylsilane is usually synthesized through a reaction between fluorene-9-yl alcohol and diphenylsilane. This reaction can be carried out in a solvent or in the presence of a catalyst. The reaction takes place at an elevated temperature, usually around 100°C. The product of this reaction is a colorless liquid with a molecular weight of 437.50 g/mol.
Wissenschaftliche Forschungsanwendungen
Bis(fluoren-9-yl)diphenylsilane is a versatile compound that is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and can be used to prepare a variety of organosilicon compounds. It is also used as a cross-linking agent in the preparation of polymers and as a catalyst in the synthesis of polymers. This compound is also used in the preparation of semiconductors, optoelectronic materials, and other materials.
Eigenschaften
IUPAC Name |
bis(9H-fluoren-9-yl)-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28Si/c1-3-15-27(16-4-1)39(28-17-5-2-6-18-28,37-33-23-11-7-19-29(33)30-20-8-12-24-34(30)37)38-35-25-13-9-21-31(35)32-22-10-14-26-36(32)38/h1-26,37-38H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFXIOOSQDNDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5C6=CC=CC=C6C7=CC=CC=C57)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(((((4-Fluorophenyl)methyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363316.png)
![Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6363325.png)
![[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B6363337.png)
![1-(((4-(5-Chloro-2-methylphenyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363345.png)
![7,7-Dimethyl-1-((((4-(trifluoromethoxy)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363347.png)
![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)
